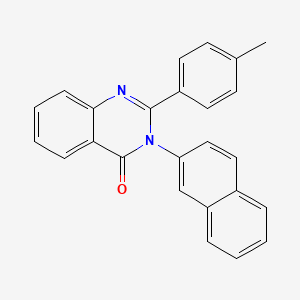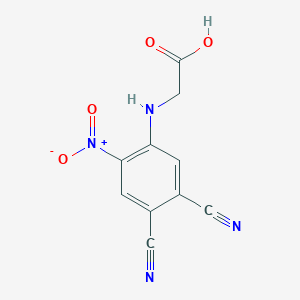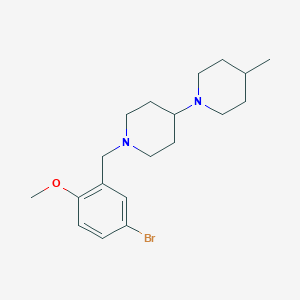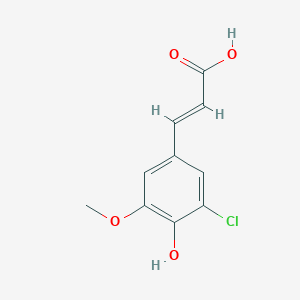
2-(4-methylphenyl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHYLPHENYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 4-methylphenyl group at the 2-position and a 2-naphthyl group at the 3-position, making it a unique structure with potential for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzamide with appropriate aldehydes or ketones to form the quinazolinone core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-(4-METHYLPHENYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE has been studied for various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-3-(2-naphthyl)-4(3H)-quinazolinone
- 2-(4-Methylphenyl)-3-phenyl-4(3H)-quinazolinone
- 2-(4-Methylphenyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
Uniqueness
2-(4-METHYLPHENYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE is unique due to the specific combination of the 4-methylphenyl and 2-naphthyl groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives. This uniqueness can be leveraged in designing new compounds with tailored activities for specific applications.
Properties
Molecular Formula |
C25H18N2O |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3-naphthalen-2-ylquinazolin-4-one |
InChI |
InChI=1S/C25H18N2O/c1-17-10-12-19(13-11-17)24-26-23-9-5-4-8-22(23)25(28)27(24)21-15-14-18-6-2-3-7-20(18)16-21/h2-16H,1H3 |
InChI Key |
VNKUEJLYNBMWFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(4-methoxyphenyl)-5-methyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14920032.png)
![ethyl 2-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14920044.png)
![3-[2-(diethylamino)ethyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14920046.png)
![4-(3-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-sulfanyl-4H-1,2,4-triazol-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B14920062.png)
![methyl {(4Z)-1-(4-fluorophenyl)-5-oxo-4-[1-(phenylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B14920064.png)
![Naphthalen-1-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B14920065.png)

![1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B14920076.png)



![6-(1-Adamantyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B14920093.png)

![1-Cycloheptyl-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B14920101.png)
